Cymorcin
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Overview
Description
Cymorcin is an organic compound belonging to the class of dihydroxybenzenes. It is characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring, along with isopropyl and methyl substituents. This compound is also known for its aromatic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cymorcin typically involves electrophilic aromatic substitution reactions. Another method involves the nitration of a precursor compound followed by reduction and subsequent hydroxylation .
Industrial Production Methods
Industrial production of this compound often employs multi-step synthesis processes. These processes may include Friedel-Crafts acylation followed by Clemmensen reduction to introduce the isopropyl group, and subsequent hydroxylation to introduce the hydroxyl groups .
Chemical Reactions Analysis
Types of Reactions
Cymorcin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Cymorcin has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Cymorcin involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic ring can also participate in π-π interactions with other aromatic compounds, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol)
- Mequinol (4-methoxyphenol)
Uniqueness
Cymorcin is unique due to the presence of both isopropyl and methyl groups along with the hydroxyl groups. This unique combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-methyl-5-propan-2-ylbenzene-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-6(2)8-4-9(11)7(3)10(12)5-8/h4-6,11-12H,1-3H3 |
InChI Key |
DXPQSMYASPEWEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1O)C(C)C)O |
Origin of Product |
United States |
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